(4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
Description
BenchChem offers high-quality (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN7OS/c25-18-6-4-9-20(16-18)30-12-14-31(15-13-30)23(33)22-21(17-34-24-26-10-5-11-27-24)32(29-28-22)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUKBBDYSPXHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone represents a novel class of bioactive molecules that combines piperazine and triazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Triazole Moiety : A five-membered ring with three nitrogen atoms, known for its diverse biological activities.
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine and triazole structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of similar compounds. For instance, a series of piperazine derivatives showed promising antibacterial activity against various strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
The triazole moiety has been linked to anticancer effects through multiple pathways:
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting cell cycle progression.
- Inhibition of Kinases : Some derivatives inhibit protein kinases involved in cancer cell proliferation .
Case Studies and Research Findings
The mechanisms underlying the biological activities of (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone can be summarized as follows:
Antibacterial Mechanism
- Cell Membrane Disruption : Alters membrane permeability leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : Interferes with DNA replication processes.
Anticancer Mechanism
- Apoptosis Induction : Triggers programmed cell death in malignant cells.
- Signal Transduction Pathway Modulation : Affects pathways such as MAPK and PI3K/Akt.
Applications De Recherche Scientifique
Antifungal Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The synthesis of derivatives similar to (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone has been linked to enhanced antifungal activity against various strains of fungi. In vitro evaluations demonstrated that modifications in the triazole structure led to varying degrees of efficacy, suggesting that this compound could serve as a lead structure for developing new antifungal agents .
Anticancer Potential
The compound's structural features suggest potential applications in oncology. Research indicates that piperazine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar piperazine frameworks have shown promise in targeting serine-threonine kinases, which are crucial in cancer signaling pathways . The introduction of the triazole and pyrimidine groups may enhance the selectivity and potency against tumor cells.
Structure–Activity Relationship (SAR)
Understanding the SAR of (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is essential for optimizing its pharmacological properties. Modifications to the piperazine and triazole components can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl | Increases lipophilicity and cell permeability |
| Methyl on triazole | Enhances antifungal activity |
| Pyrimidine substitution | Improves selectivity towards specific receptors |
Antifungal Studies
A study published in PubMed Central evaluated various triazole derivatives for their antifungal properties. Compounds with a piperazine linker demonstrated comparable efficacy to established antifungal treatments, suggesting that (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone could be developed into a novel antifungal agent .
Cancer Research
In another investigation focusing on kinase inhibition, derivatives with similar structural motifs were found to effectively inhibit p70S6 kinase activity, which plays a role in tumor growth and survival. This suggests that the compound could be further explored for its anticancer potential through targeted kinase inhibition strategies .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols, including:
- Amide bond formation between the piperazine and triazole-carboxylic acid precursors using coupling agents like EDCI/HOBt under inert atmospheres (e.g., nitrogen) .
- Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to assemble the triazole core, requiring strict control of temperature (60–80°C) and solvent polarity (e.g., DMF/H2O mixtures) .
- Thioether linkage between the pyrimidine-thiol and triazole-methyl groups via nucleophilic substitution, optimized with bases like K2CO3 in anhydrous THF . Yield optimization focuses on stoichiometric ratios (1:1.2 for limiting reagents), inert conditions, and post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to the piperazine NH (δ 2.5–3.5 ppm), triazole protons (δ 7.5–8.5 ppm), and pyrimidine-thioether methylene (δ 4.0–4.5 ppm). Multiplicity analysis (e.g., doublets for aromatic protons) validates substitution patterns .
- HRMS (ESI+) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. Fragmentation patterns (e.g., loss of pyrimidine-thioether moiety) verify connectivity .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for analogous pyrazolone-triazole hybrids (monoclinic P21/c space group, Z=4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) observed during structural elucidation?
Contradictions often arise from:
- Dynamic proton exchange in piperazine rings, causing broadened NMR signals. Use DMSO-d6 as a solvent to slow exchange rates or employ variable-temperature NMR .
- Tautomerism in triazole rings , leading to split peaks. Compare experimental <sup>13</sup>C NMR with DFT-calculated chemical shifts for dominant tautomers .
- Ionization suppression in HRMS due to sulfur-containing moieties. Apply post-column additives (e.g., ammonium formate) to enhance ionization efficiency .
Q. What strategies are employed to optimize the selectivity of cross-coupling reactions involving the triazole and pyrimidine-thioether moieties?
- Ligand design : Use Pd(OAc)2 with XPhos ligands to suppress homocoupling of pyrimidine-thiol intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for heterocoupling over homocoupling .
- Protecting groups : Temporarily block reactive sites on the triazole (e.g., Boc-protection of NH groups) to direct coupling to the methylene position .
Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound, and what validation experiments are recommended?
- In silico docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A), leveraging the 3-chlorophenyl-piperazine moiety’s affinity for GPCRs. Validate with radioligand binding assays (IC50 measurements) .
- ADMET prediction : Calculate logP (2.5–3.5) and polar surface area (PSA >90 Ų) to assess blood-brain barrier permeability. Compare with in vitro Caco-2 cell permeability assays .
Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this compound?
- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV. The triazole ring is stable under acidic conditions but prone to hydrolysis at pH >10 .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; LC-MS/MS identifies cleavage products (e.g., pyrimidine-thiol and chlorophenyl fragments) .
- Microbial degradation : Use OECD 301B tests with activated sludge; quantify residual compound via GC-MS after 28 days .
Methodological Notes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
